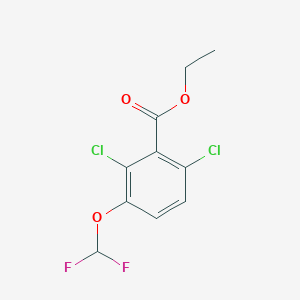

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate

Description

Historical Context of Difluoromethoxy Compounds

The development of difluoromethoxy compounds traces its origins to the early 20th century when difluoromethyl functionality was first discovered by Swarts in the form of chlorodifluoromethane, also known as Freon-22. This compound was primarily utilized as a refrigerant, industrial cooling agent, and fire repellent, establishing the foundation for subsequent difluoromethylation chemistry. However, the realization that chlorofluorocarbons contribute significantly to ozone depletion led to their eventual phase-out following the 1987 Montreal Protocol agreement, which imposed a permanent global ban on these substances.

The historical evolution of difluoromethoxy chemistry underwent a significant transformation following environmental concerns about traditional fluorinated compounds. Researchers began developing alternative perfluoroalkylation reagents, including those specifically designed for difluoromethylation reactions. For many years, the most widely adopted approach for constructing the difluoromethyl motif involved the deoxyfluorination of aldehydes using specialized reagents such as N,N-diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxo-Fluor. These reagents, derived from gaseous sulfur tetrafluoride, provided access to various difluoromethyl-containing compounds but were limited by scope, scalability, explosivity, and toxicity concerns.

A pivotal advancement occurred with the development of bench-stable crystalline solid XtalFluor-M, which addressed many safety and handling issues associated with earlier reagents. Despite these improvements, the incompatibility of these reagents with key functional groups such as unprotected alcohols, carbonyls, and carboxylic acids, combined with the necessity to pre-install aldehyde functionality, remained significant limitations in the field. Modern difluoromethoxy synthesis has evolved to incorporate visible-light photoredox catalysis and other advanced methodologies that enable milder reaction conditions and broader substrate compatibility.

Significance of Halogenated Benzoates in Chemical Research

Halogenated benzoates have emerged as compounds of paramount importance in chemical research due to their unique structural features and diverse applications across multiple scientific disciplines. These compounds, characterized by the presence of halogen atoms attached to the benzene ring of benzoate esters, exhibit distinct chemical and biological properties that make them valuable for various research applications. The widespread agricultural and pharmaceutical use of halogenated benzoic acids has led to their occurrence in environmental systems, necessitating comprehensive studies of their transformation pathways and environmental fate.

Research has demonstrated that halogenated benzoates can undergo various chemical transformations, including reductive dehalogenation processes mediated by specific microorganisms. Studies have shown that Thauera chlorobenzoica and related species are capable of utilizing different halogenated benzoates as substrates for growth, with the degradation pathway involving ATP-dependent benzoate-CoA ligase followed by reductive dehalogenase-catalyzed dearomatization. These microbial degradation processes are particularly significant for environmental remediation applications and understanding the fate of halogenated aromatic compounds in natural systems.

The analytical determination of halogenated benzoates has been facilitated by the development of sophisticated analytical techniques, including liquid chromatography coupled with isotope ratio mass spectrometry. These methods enable the quantitative determination of halogenated benzoates and investigation of their in vivo transformation pathways, providing insights into degradation and removal mechanisms. Research has revealed that the position of halogen substitution significantly influences the degradation mechanism, with meta-substituted compounds exhibiting different isotope fractionation patterns compared to para-substituted analogs.

| Halogenated Benzoate Type | Degradation Time | Isotope Effect | Mechanism |

|---|---|---|---|

| 3-Chlorobenzoate | 46 hours | Inverse (-1.6‰) | E2-elimination |

| 3-Bromobenzoate | 55 hours | Strong Inverse (-4.7‰) | E2-elimination |

| 4-Chlorobenzoate | 98 hours | No significant effect | E1cB-elimination |

Overview of Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate

This compound represents a highly specialized organofluorine compound with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 daltons. This compound is characterized by a complex substitution pattern on the benzene ring, featuring two chlorine atoms at positions 2 and 6, a difluoromethoxy group at position 3, and an ethyl ester functionality attached to the carboxyl group. The compound is catalogued under the Chemical Abstracts Service number 1806349-19-8, providing a unique identifier for chemical databases and regulatory purposes.

The structural complexity of this compound arises from the strategic placement of both electron-withdrawing and electron-donating substituents around the aromatic ring. The two chlorine atoms at the ortho positions relative to the carboxyl group create significant steric hindrance and electronic effects that influence the compound's reactivity and physical properties. The difluoromethoxy group at position 3 introduces additional fluorine atoms into the molecular structure, contributing to unique chemical properties associated with organofluorine compounds.

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 2,6-dichloro-3-(difluoromethoxy)benzoic acid, with ethanol under acidic catalytic conditions. Alternative synthetic approaches may involve the introduction of the difluoromethoxy group through specialized difluoromethylation reactions using reagents such as difluorocarbene precursors or other fluorinated building blocks. The compound's stability and handling characteristics are influenced by the presence of multiple halogen atoms, which can affect its solubility, volatility, and chemical reactivity.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₈Cl₂F₂O₃ | - |

| Molecular Weight | 285.07 | g/mol |

| CAS Number | 1806349-19-8 | - |

| Chlorine Content | 24.9 | % by mass |

| Fluorine Content | 13.3 | % by mass |

Importance in Organofluorine Chemistry

This compound occupies a significant position within the broader field of organofluorine chemistry due to its incorporation of the difluoromethoxy functional group, which represents one of the most important fluorinated motifs in modern chemical research. Organofluorine chemistry began in the 1800s with the development of organic chemistry, and the first organofluorine compound was discovered in 1835 when Dumas and Péligot obtained fluoromethane through the distillation of dimethyl sulfate with potassium fluoride. The field has since evolved to encompass a vast array of fluorinated compounds with applications ranging from pharmaceuticals to materials science.

The difluoromethoxy group present in this compound is particularly valuable because it represents a bioisostere for various oxygen-containing functional groups while imparting unique electronic and steric properties to the parent molecule. Research has shown that the introduction of fluorine atoms into organic molecules often results in significant changes in their physical and biological properties, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The difluoromethoxy substituent combines these benefits with the ability to participate in hydrogen bonding interactions, making it an attractive target for medicinal chemistry applications.

Modern synthetic approaches to difluoromethoxy compounds have evolved to include visible-light photoredox catalysis, which enables the preparation of difluoromethyl ethers under mild reaction conditions. These methodologies have expanded the synthetic accessibility of complex difluoromethoxy-containing structures, including those with multiple halogen substituents like this compound. The development of new difluoromethylating reagents and catalytic systems continues to drive innovation in this field, with particular emphasis on developing environmentally friendly and operationally simple procedures.

The strategic importance of compounds like this compound extends beyond their immediate synthetic utility to encompass their role as key intermediates in the preparation of more complex fluorinated molecules. The presence of multiple reactive sites within the molecule, including the ester functionality and the halogenated aromatic ring, provides numerous opportunities for further chemical elaboration and derivatization. This versatility makes such compounds valuable building blocks for the construction of diverse molecular architectures in pharmaceutical, agrochemical, and materials science applications.

| Difluoromethylation Method | Yield Range | Temperature | Key Advantage |

|---|---|---|---|

| Visible-light photoredox | 48-95% | Room temperature | Mild conditions |

| Difluorocarbene generation | 45-82% | Elevated | Broad substrate scope |

| Electrophilic reagents | 52-84% | Moderate | Operational simplicity |

Properties

IUPAC Name |

ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)7-5(11)3-4-6(8(7)12)17-10(13)14/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVHRVKACHMZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,6-Dichloro-3-(difluoromethoxy)benzoic Acid

Primary Method: Acid-Catalyzed Esterification

This conventional approach involves reacting 2,6-dichloro-3-(difluoromethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The process typically proceeds under reflux conditions to favor ester formation via Fischer esterification.

- Reagents: 2,6-dichloro-3-(difluoromethoxy)benzoic acid, ethanol

- Catalyst: Sulfuric acid

- Temperature: Reflux (~78°C)

- Duration: Several hours to ensure complete conversion

- Workup: Neutralization followed by extraction and purification

2,6-Dichloro-3-(difluoromethoxy)benzoic acid + Ethanol → Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate + Water

- The reaction's efficiency depends on the molar ratio of acid to ethanol, typically an excess of ethanol is used.

- Removal of water shifts the equilibrium toward ester formation, often aided by azeotropic distillation or molecular sieves.

Alternative Synthesis via Esterification of Corresponding Acid Chloride

Preparation of the acid chloride intermediate, 2,6-dichloro-3-(difluoromethoxy)benzoyl chloride, followed by nucleophilic acyl substitution with ethanol.

- Reagents: Acid chloride, ethanol

- Catalyst: None required

- Temperature: Low temperature (0–5°C)

- Workup: Quenching with water or dilute base, purification

- Higher reaction rates and yields

- Less sensitive to moisture compared to direct esterification

2,6-Dichloro-3-(difluoromethoxy)benzoic acid + Thionyl chloride → Acid chloride

Acid chloride + Ethanol → this compound

Industrial-Scale Production via Continuous Flow Esterification

Recent advancements suggest employing continuous flow reactors to enhance scalability, control reaction parameters precisely, and improve yields.

- Continuous addition of acid and ethanol

- In-line acid chloride formation

- Real-time removal of water

- Automated temperature and pressure control

- Increased safety

- Consistent product quality

- Reduced reaction time

Functional Group Modification: Introduction of the Difluoromethoxy Group

The key challenge in synthesizing this compound lies in attaching the difluoromethoxy group at the 3-position of the aromatic ring.

- Step 1: Synthesis of 3-hydroxybenzoic acid derivatives

- Step 2: O-alkylation with difluoromethylating agents, such as difluoromethyl bromide or chlorides, under basic conditions

- Step 3: Chlorination at the 2,6-positions using selective halogenation reagents, such as N-chlorosuccinimide (NCS), to obtain the dichlorinated intermediate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Room temperature to mild heating

Note: This step requires careful control to prevent over-alkylation or undesired side reactions.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2,6-dichloro-3-(difluoromethoxy)benzoic acid, ethanol, sulfuric acid | Reflux, excess ethanol, azeotropic removal of water | Simple, widely used, scalable | Equilibrium control needed, longer reaction times |

| Acid chloride route | Acid chloride, ethanol | Low temperature, inert atmosphere | Faster, higher yields | Requires acid chloride preparation |

| Continuous flow esterification | Acid, ethanol, catalysts in flow system | Precise temperature and water removal | Scalable, efficient | Requires specialized equipment |

| O-alkylation of hydroxy derivatives | Difluoromethyl halides, base | Room temperature to mild heating | Selective, allows functional group insertion | Potential side reactions, reagent handling |

Research Findings and Notes

- The esterification process is well-documented as the most straightforward method for synthesizing ethyl esters of benzoic acids with various functional groups.

- Patent literature indicates that modifications involving acid chlorides can significantly improve reaction efficiency, especially on an industrial scale.

- The introduction of the difluoromethoxy group at the aromatic ring often employs nucleophilic substitution reactions using difluoromethyl halides, with careful control of reaction conditions to prevent side reactions.

- Recent research emphasizes the importance of optimizing reaction parameters such as temperature, solvent choice, and reagent ratios to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group yields a hydroxy derivative.

Hydrolysis: The major products are 2,6-dichloro-3-(difluoromethoxy)benzoic acid and ethanol.

Scientific Research Applications

Enzyme Inhibition Studies

Research indicates that Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate may act as an enzyme inhibitor. Its unique structure allows it to bind selectively to enzyme active sites, reducing substrate access and enzymatic activity. This property is essential for studying biochemical pathways and developing potential therapeutic agents.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. The difluoromethoxy group enhances its lipophilicity, potentially improving its efficacy against microbial targets.

Pharmaceutical Development

The compound is being explored for its potential applications in drug development due to its ability to interact with various biological targets. Ongoing research aims to elucidate its mechanism of action and assess its viability as a pharmaceutical intermediate.

Agrochemical Production

This compound is also being investigated for use in agrochemicals. Its chemical properties may allow it to function effectively as a herbicide or pesticide, contributing to crop protection strategies .

Chemical Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including substitution and hydrolysis reactions, which are critical in synthetic organic chemistry.

Mechanism of Action

The mechanism by which Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Derivatives

a. Ethyl 2,6-Dichloro-3-Hydroxy-4-Methoxybenzoate

- Molecular Formula : C₁₀H₁₀Cl₂O₄ .

- Key Features : Chlorine atoms at 2- and 6-positions, a hydroxyl group at 3-position, and methoxy at 4-position.

- Comparison: The absence of the difluoromethoxy group in this analog reduces its electronegativity and lipophilicity compared to the target compound.

b. 2,6-Difluoro-3-((5-Phenyl-1,2,4-Oxadiazol-3-yl)Methoxy)Benzamide

- Structure : Fluorine substituents at 2- and 6-positions, with a 1,2,4-oxadiazole-linked methoxy group at the 3-position .

- Comparison : The oxadiazole ring introduces π-π stacking interactions and rigidity, enhancing binding affinity in biological systems. However, the amide group (vs. ester in the target compound) alters hydrolysis susceptibility and bioavailability .

Alkyl/Amino-Substituted Benzoates

a. Ethyl 4-(Dimethylamino)Benzoate

- Key Findings: Used in resin cements, this compound exhibits higher reactivity (degree of conversion = 75–85%) compared to methacrylate analogs. Its dimethylamino group enhances electron-donating capacity, accelerating polymerization .

- Comparison: Unlike the halogenated target compound, the amino group increases nucleophilicity, making it more reactive in free-radical reactions. However, halogenation in the target compound likely improves thermal stability and resistance to oxidation .

b. Methyl Benzoate and Ethyl Benzoate

- Properties : Simple alkyl benzoates (e.g., methyl, ethyl) are widely used in cosmetics and polymers. Ethyl benzoate (C₉H₁₀O₂) has a molar mass of 150.17 and exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

- Comparison : The target compound’s halogen and difluoromethoxy substituents increase molecular weight (~300–350 g/mol estimated) and likely reduce volatility compared to simple alkyl benzoates. Halogenation may also elevate toxicity risks, necessitating rigorous safety evaluations .

Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituents | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate | C₁₀H₈Cl₂F₂O₃ (est.) | 2,6-Cl; 3-OCHF₂; ethyl ester | ~309 (est.) | High lipophilicity, potential bioactivity |

| Ethyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate | C₁₀H₁₀Cl₂O₄ | 2,6-Cl; 3-OH; 4-OCH₃ | 265.09 | Moderate solubility, hydrogen bonding |

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 4-N(CH₃)₂; ethyl ester | 193.24 | High reactivity in resins, low toxicity |

| Methyl benzoate | C₈H₈O₂ | Methyl ester | 136.15 | Low toxicity, high volatility |

Research Findings and Implications

Reactivity and Applications: Halogenated benzoates like the target compound are favored in agrochemicals due to their resistance to enzymatic degradation. For example, the difluoromethoxy group may mimic metabolic byproducts, enhancing herbicidal activity . Ethyl 4-(dimethylamino)benzoate’s superior performance in resin polymerization (vs. methacrylates) suggests that electron-donating groups in benzoates improve reaction kinetics, a principle that may extend to halogenated variants .

Toxicity and Safety :

- Simple alkyl benzoates (e.g., ethyl benzoate) exhibit low acute toxicity, but halogenation introduces risks. For instance, chlorinated aromatics are associated with hepatotoxicity, necessitating detailed toxicological studies for the target compound .

Biological Activity

Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 285.08 g/mol. This compound is classified as a benzoate ester and is notable for its potential biological activities, particularly its role as an enzyme inhibitor and its interactions with various biochemical pathways.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes. The difluoromethoxy group enhances the compound's binding affinity to target enzymes, which may lead to a reduction in enzymatic activity by blocking substrate access to the active sites of these enzymes. This mechanism suggests potential applications in pharmacological research, particularly in developing therapeutic agents that target specific biochemical pathways.

Enzyme Inhibition Studies

Recent studies have indicated that this compound can effectively inhibit various enzymes involved in metabolic processes. For instance, it has been investigated for its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can have significant implications for conditions such as obesity and dyslipidemia .

Table 1: Enzyme Inhibition Data

Case Studies and Research Findings

- Enzyme Interaction Studies :

-

Pharmacological Applications :

- Research has explored the use of this compound in developing novel therapeutic agents targeting metabolic disorders. Its unique structure allows for selective interactions with various biological targets, enhancing its efficacy as a pharmaceutical candidate.

-

Toxicological Assessments :

- Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that while it exhibits biological activity, careful consideration is required regarding dosage and potential side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate, and what catalytic systems are commonly employed?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. A common approach involves reacting 2,6-dichloro-3-(difluoromethoxy)benzoic acid with ethanol in the presence of acid catalysts (e.g., concentrated H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under reflux. Alternatively, nucleophilic substitution of a chlorinated precursor with difluoromethoxy groups may be employed. Reaction conditions (temperature, solvent polarity) must be optimized to avoid hydrolysis of the difluoromethoxy group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : The ethyl ester group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.3 ppm for CH₂) in H-NMR. In C-NMR, the ester carbonyl resonates at ~165–170 ppm. The difluoromethoxy group (-OCF₂H) shows distinct splitting patterns due to F-H coupling.

- IR : Strong absorption at ~1740 cm (ester C=O stretch) and 1100–1200 cm (C-F stretches).

- Mass Spectrometry : Molecular ion peak [M+H] confirms molecular weight, while fragments like loss of ethoxy (m/z –45) or Cl (m/z –35/37) aid structural validation .

Q. How can researchers confirm the crystalline structure of this compound, and what software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of heavy atoms (e.g., Cl) and anisotropic displacement parameters. Hydrogen-bonding networks involving the difluoromethoxy group should be carefully modeled to avoid overfitting .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the difluoromethoxy group) or solvent interactions. Strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR chemical shifts.

- Variable-Temperature NMR : Probe conformational flexibility by analyzing splitting changes at different temperatures.

- SC-XRD Validation : Use crystallographic data to anchor computational models, especially for sterically hindered substituents .

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly when scaling reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR to track intermediates (e.g., acid chloride formation).

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for C-O coupling) may improve difluoromethoxy incorporation.

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, or recrystallization from ethanol/water to remove unreacted starting materials .

Q. How can researchers design biological activity assays for this compound, and what mechanistic insights should be prioritized?

- Methodological Answer : If targeting antimicrobial or anticancer activity:

- In Vitro Assays : Use ATP-release assays (e.g., in thrombin-activated platelets) to screen for bioactivity, as demonstrated in related benzoate derivatives .

- Structure-Activity Relationship (SAR) : Modify the difluoromethoxy or chloro substituents to assess their roles in target binding.

- Molecular Docking : Simulate interactions with enzymes like cytochrome P450 or kinases to hypothesize mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points or solubility data reported across studies?

- Methodological Answer : Variability often stems from impurities or polymorphic forms. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.